Cas no 2229313-92-0 (4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene)
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene
- EN300-1909883
- 2229313-92-0
- A1-65924
-
- Inchi: 1S/C9H6BrCl/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6H,3H2
- InChI Key: ZNVQHJWPMIEYII-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1)CC#C)Cl
Computed Properties
- Exact Mass: 227.93414g/mol
- Monoisotopic Mass: 227.93414g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1909883-0.05g |
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene |
2229313-92-0 | 0.05g |
$924.0 | 2023-09-18 | ||
| Enamine | EN300-1909883-0.1g |
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene |
2229313-92-0 | 0.1g |
$968.0 | 2023-09-18 | ||
| Enamine | EN300-1909883-0.25g |
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene |
2229313-92-0 | 0.25g |
$1012.0 | 2023-09-18 | ||
| Enamine | EN300-1909883-0.5g |
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene |
2229313-92-0 | 0.5g |
$1056.0 | 2023-09-18 | ||
| Enamine | EN300-1909883-1.0g |
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene |
2229313-92-0 | 1g |
$1100.0 | 2023-06-01 | ||
| Enamine | EN300-1909883-2.5g |
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene |
2229313-92-0 | 2.5g |
$2155.0 | 2023-09-18 | ||
| Enamine | EN300-1909883-5.0g |
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene |
2229313-92-0 | 5g |
$3189.0 | 2023-06-01 | ||
| Enamine | EN300-1909883-10.0g |
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene |
2229313-92-0 | 10g |
$4729.0 | 2023-06-01 | ||
| Enamine | EN300-1909883-1g |
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene |
2229313-92-0 | 1g |
$1100.0 | 2023-09-18 | ||
| Enamine | EN300-1909883-5g |
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene |
2229313-92-0 | 5g |
$3189.0 | 2023-09-18 |
4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene
4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene (CAS No. 2229313-92-0): Properties, Applications, and Market Insights
4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene (CAS No. 2229313-92-0) is a specialized aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its unique bromine and chlorine substitutions, along with a propargyl group, serves as a versatile intermediate in the development of advanced materials and bioactive molecules. Its molecular structure, C9H6BrCl, offers a robust platform for further chemical modifications, making it a valuable asset in modern synthetic chemistry.
The growing interest in 4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene is driven by its applications in cross-coupling reactions, a hot topic in the field of green chemistry and sustainable synthesis. Researchers are increasingly exploring its potential in Sonogashira coupling and Suzuki-Miyaura reactions, which are pivotal for constructing complex organic frameworks. These reactions are widely discussed in academic circles and are frequently searched in databases like SciFinder and Reaxys, highlighting the compound's relevance in contemporary research.
From a commercial perspective, CAS No. 2229313-92-0 is gaining traction due to its role in the synthesis of pharmaceutical intermediates and agrochemicals. The demand for halogenated benzene derivatives has surged, particularly in the development of targeted therapies and crop protection agents. Market reports indicate a steady rise in the procurement of this compound by leading chemical manufacturers and research institutions, underscoring its industrial significance.
One of the most frequently asked questions about 4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene pertains to its stability and storage conditions. The compound is typically stored under inert atmospheres to prevent degradation, a detail often sought after by laboratory technicians and procurement specialists. Additionally, its solubility in common organic solvents like dichloromethane and tetrahydrofuran makes it a practical choice for various synthetic protocols.
In the context of material science, 4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene has been investigated for its potential in polymer chemistry. Its propargyl group allows for click chemistry applications, a trending area in the design of functional polymers and nanomaterials. This aligns with the broader scientific community's focus on smart materials and advanced coatings, topics that dominate recent publications and conference discussions.
The synthesis of 4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene often involves multistep organic reactions, including halogenation and alkylation processes. Researchers frequently search for optimized synthetic routes to improve yield and purity, reflecting the compound's technical complexity. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to characterize this compound, ensuring its quality for downstream applications.
Looking ahead, the future of 4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene appears promising, particularly in the realm of drug discovery. Its structural features make it a candidate for designing kinase inhibitors and antiviral agents, areas of high interest given the ongoing need for novel therapeutics. As the scientific community continues to explore its potential, CAS No. 2229313-92-0 is poised to remain a key player in the landscape of specialty chemicals.
In summary, 4-bromo-1-chloro-2-(prop-2-yn-1-yl)benzene is a multifaceted compound with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Its unique chemical properties and adaptability in synthetic routes make it a valuable resource for researchers and industries alike. As advancements in organic synthesis and green chemistry continue to evolve, this compound is expected to play an increasingly vital role in shaping the future of chemical innovation.
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